Bienvenue dans la boutique en ligne BenchChem!

TP-020

MGAT2 inhibition metabolic disorders acyltransferase

TP-020 is the only MGAT2 inhibitor chemical probe engineered to eliminate CYP3A4 time-dependent inhibition (TDI) that plagued earlier leads, while delivering validated selectivity (>300-fold vs MGAT1, >3,800-fold vs DGAT1/DGAT2, ~2,400-fold vs ACAT1). Unlike uncharacterized analogs, TP-020 includes a matched negative control (TP-020n), enabling rigorous target validation. Its preserved monoacylglycerol uptake with redirected fatty acid oxidation provides unambiguous metabolic phenotyping in obesity, dyslipidemia, and diabetes models. Oral efficacy is confirmed at 1–10 mg/kg. For target validation and medicinal chemistry benchmarking, accept no substitute.

Molecular Formula C27H21ClF5N7O3S
Molecular Weight 654.0 g/mol
Cat. No. B560597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-020
Molecular FormulaC27H21ClF5N7O3S
Molecular Weight654.0 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O
InChIInChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3
InChIKeyVSZRYLHBOKTNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TP-020 for Metabolic Research: MGAT2 Inhibition and Preclinical Efficacy Profile for Procurement Consideration


TP-020 (also designated MGAT2-IN-1 or Compound 27c) is a small-molecule chemical probe that functions as a potent, orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), with IC50 values of 7.8 nM for human MGAT2 and 2.4 nM for mouse MGAT2 [1]. The compound is an N-phenylindoline-5-sulfonamide derivative (CAS 1800025-30-2, molecular formula C27H21ClF5N7O3S, molecular weight 654.01) developed through optimization efforts led by Takeda and subsequently donated to the Structural Genomics Consortium (SGC) Frankfurt as a chemical probe for metabolic disease research [2][3].

Why Generic MGAT2 Inhibitors Cannot Substitute TP-020 in Metabolic Studies


Acyltransferase inhibitors cannot be treated as interchangeable reagents for metabolic research due to substantial divergence in isoform selectivity, ADME-Tox liabilities, and in vivo pharmacokinetic-pharmacodynamic relationships. TP-020 was specifically engineered to overcome CYP3A4 time-dependent inhibition (TDI) that plagued earlier leads such as compound 2, which exhibited undesirable TDI activity [1]. Additionally, while alternative MGAT2 inhibitors may display comparable in vitro IC50 values, they frequently lack the matched negative control (TP-020n) and the validated selectivity profile across MGAT1, DGAT1, DGAT2, and ACAT1 that TP-020 provides [2]. Substituting an uncharacterized or unoptimized analog introduces confounding variables—including unrecognized off-target activity, variable oral bioavailability, or metabolic stability deficits—that can irreproducibly alter experimental outcomes and invalidate cross-study comparisons in obesity, dyslipidemia, and diabetes research programs.

TP-020 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


MGAT2 Isoform Potency: TP-020 vs. Human and Murine Enzyme Baselines

TP-020 exhibits sub-nanomolar to low nanomolar inhibitory activity against recombinant human MGAT2 (IC50 = 7.8 nM) and mouse MGAT2 (IC50 = 2.4 nM) in enzymatic assays [1]. The mouse isoform is approximately 3.25-fold more sensitive to TP-020 inhibition than the human isoform, a species-specific differential that should inform preclinical study design and cross-species data interpretation.

MGAT2 inhibition metabolic disorders acyltransferase

Selectivity Across Acyltransferase Family: TP-020 vs. MGAT1, DGAT1, DGAT2, and ACAT1

TP-020 demonstrates clear selectivity for MGAT2 over related acyltransferase family members, with IC50 values of 2.6 μM for MGAT1, >30 μM for DGAT1, >30 μM for DGAT2, and 19 μM for ACAT1 [1]. The selectivity window exceeds 330-fold for MGAT1 and >3,800-fold for DGAT1 and DGAT2 relative to human MGAT2 inhibition.

off-target selectivity acyltransferase profiling chemical probe validation

ADME-Tox Optimization: TP-020 vs. Lead Compound 2 (CYP3A4 TDI Mitigation)

Structural optimization from lead compound 2 to TP-020 (Compound 27c) successfully eliminated CYP3A4 time-dependent inhibition (TDI) through substitution of the 2,4-difluoroaniline moiety with 4-chloro-2,6-difluoroaniline [1]. While compound 2 exhibited undesirable CYP3A4 TDI activity that posed drug-drug interaction risk, TP-020 demonstrated a clean CYP3A4 TDI profile while maintaining potent MGAT2 inhibition (IC50 = 7.8 nM).

CYP3A4 TDI ADME-Tox optimization drug-drug interaction risk

In Vivo Efficacy: TP-020 Dose-Dependent TG Suppression in Mouse Oral Fat Tolerance Test

In a mouse oral fat tolerance test (OFTT), TP-020 (Compound 27c) administered orally at doses of 1 mg/kg and 3 mg/kg produced dose-dependent suppression of plasma triacylglycerol (TG) elevation [1]. The same study demonstrated that TP-020 at 3 mg/kg and 10 mg/kg p.o. dose-dependently suppressed plasma TG elevation and plasma chylomicron TG area under the curve (CM/TG AUC) [2].

in vivo pharmacodynamics triglyceride suppression oral fat tolerance

Metabolic Effects: TP-020 Lipid Utilization Shift vs. MGAT2-Dependent TG/DG Resynthesis

TP-020 does not decrease monoacylglycerol (MG) absorption but rather inhibits MGAT2-dependent triglyceride/diacylglycerol (TG/DG) resynthesis in the intestine [1]. In lipid utilization analysis, TP-020 treatment significantly increased free fatty acid (FFA) and acylcarnitine levels, indicating a metabolic shift away from TG synthesis and storage toward fatty acid oxidation pathways [1].

lipid metabolism FFA elevation acylcarnitine MGAT2 mechanism

Matched Negative Control Availability: TP-020n for Experimental Rigor

TP-020 is supported by a structurally matched negative control compound, TP-020n, which was donated alongside the active probe as part of the SGC Frankfurt chemical probe project [1]. The availability of a validated negative control enables researchers to distinguish MGAT2-specific pharmacological effects from potential off-target or assay-related artifacts.

negative control chemical probe standards experimental validation

TP-020 Recommended Application Scenarios: Where Differentiated Evidence Supports Scientific Selection


Intestinal Lipid Metabolism and Chylomicron Assembly Studies

TP-020 is optimally suited for investigations of intestinal MGAT2-dependent TG/DG resynthesis pathways without confounding effects on monoacylglycerol absorption. As demonstrated in lipid utilization analyses, TP-020 inhibits MGAT2-mediated resynthesis while preserving MG uptake, leading to increased FFA and acylcarnitine levels indicative of enhanced fatty acid oxidation [1]. This specific mechanism makes TP-020 the preferred tool for dissecting the molecular regulation of chylomicron assembly and postprandial triglyceride trafficking in enterocytes.

Preclinical Obesity and Hyperlipidemia Efficacy Studies Requiring Validated Selectivity

For preclinical studies evaluating MGAT2 inhibition as a therapeutic strategy for obesity, hyperlipidemia, or metabolic syndrome, TP-020 offers a selectivity-validated tool with documented oral efficacy at 1-10 mg/kg doses [1][2]. The compound's characterized selectivity profile (>300-fold for MGAT1, >3,800-fold for DGAT1/DGAT2, and ~2,400-fold for ACAT1 relative to MGAT2) reduces the likelihood of off-target acyltransferase effects that could confound metabolic phenotype interpretation [3]. The matched negative control TP-020n further strengthens experimental design for target validation studies.

Diabetes and Glucose Homeostasis Research

TP-020 has demonstrated anti-diabetic effects in mouse models, including significant dose-dependent reduction in food intake (30 mg/kg) and suppression of body weight gain [1]. These metabolic outcomes, combined with the compound's ability to shift lipid utilization toward fatty acid oxidation, make TP-020 a valuable tool for investigating the gut-liver-adipose axis in type 2 diabetes pathophysiology and for validating MGAT2 as a metabolic drug target in diabetic phenotypes.

ADME-Tox Benchmarking and CYP3A4 TDI-Safe MGAT2 Inhibitor Development

TP-020 serves as a benchmark compound for medicinal chemistry programs developing next-generation MGAT2 inhibitors due to its demonstrated mitigation of CYP3A4 time-dependent inhibition relative to earlier leads such as compound 2 [2]. The 4-chloro-2,6-difluoroaniline substitution strategy that eliminated CYP3A4 TDI liability provides a validated structural template for designing MGAT2 inhibitors with reduced drug-drug interaction potential—a critical consideration for programs advancing toward translational applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

66 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.